Cas no 2680669-64-9 (8-{(tert-butoxy)carbonylamino}naphthalene-2-sulfonic acid)

8-{(tert-Butoxy)carbonylamino}naphthalene-2-sulfonic acid is a specialized naphthalene derivative featuring both a sulfonic acid group and a Boc-protected amino moiety. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its dual functional groups, which enable selective modifications at either the sulfonic acid or the Boc-protected amine site. The sulfonic acid group enhances water solubility, facilitating reactions in aqueous media, while the Boc group provides a stable, reversible protection for the amine, allowing controlled deprotection under mild acidic conditions. Its structural versatility makes it a useful intermediate for constructing complex molecules, particularly in the development of dyes, fluorescent probes, and bioactive compounds. The compound's stability under various reaction conditions further underscores its utility in multi-step synthetic routes.
8-{(tert-butoxy)carbonylamino}naphthalene-2-sulfonic acid structure
2680669-64-9 structure
Product Name:8-{(tert-butoxy)carbonylamino}naphthalene-2-sulfonic acid
CAS No:2680669-64-9
MF:C15H17NO5S
MW:323.364183187485
CID:5632306
PubChem ID:165933146
Update Time:2025-07-02

8-{(tert-butoxy)carbonylamino}naphthalene-2-sulfonic acid Chemical and Physical Properties

Names and Identifiers

    • 8-{[(tert-butoxy)carbonyl]amino}naphthalene-2-sulfonic acid
    • EN300-28294394
    • 2680669-64-9
    • 8-{(tert-butoxy)carbonylamino}naphthalene-2-sulfonic acid
    • Inchi: 1S/C15H17NO5S/c1-15(2,3)21-14(17)16-13-6-4-5-10-7-8-11(9-12(10)13)22(18,19)20/h4-9H,1-3H3,(H,16,17)(H,18,19,20)
    • InChI Key: XTVRZJBQPMFFCC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=CC=CC(=C2C=1)NC(=O)OC(C)(C)C)(=O)(=O)O

Computed Properties

  • Exact Mass: 323.08274382g/mol
  • Monoisotopic Mass: 323.08274382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 101Ų

8-{(tert-butoxy)carbonylamino}naphthalene-2-sulfonic acid Pricemore >>

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Additional information on 8-{(tert-butoxy)carbonylamino}naphthalene-2-sulfonic acid

Comprehensive Overview of 8-{(tert-butoxy)carbonylamino}naphthalene-2-sulfonic acid (CAS No. 2680669-64-9)

In the realm of organic chemistry and pharmaceutical research, 8-{(tert-butoxy)carbonylamino}naphthalene-2-sulfonic acid (CAS No. 2680669-64-9) has emerged as a compound of significant interest. This sulfonic acid derivative, characterized by its naphthalene backbone and tert-butoxycarbonyl (Boc) protecting group, is widely utilized in peptide synthesis, drug discovery, and material science. Its unique structural features, including the sulfonic acid moiety, make it a versatile intermediate for designing advanced molecules with tailored properties.

The compound's CAS No. 2680669-64-9 is a critical identifier for researchers seeking high-purity reagents. Recent trends in AI-driven drug discovery and green chemistry have amplified the demand for such specialized building blocks. Scientists are particularly intrigued by its potential in bioconjugation and fluorescent probe development, where the naphthalene core offers excellent photophysical properties. Questions like "How to synthesize 8-{(tert-butoxy)carbonylamino}naphthalene-2-sulfonic acid?" or "What are its applications in medicinal chemistry?" frequently appear in academic and industrial search queries.

From a synthetic perspective, the Boc-protected amino group in 8-{(tert-butoxy)carbonylamino}naphthalene-2-sulfonic acid provides stability under acidic conditions, a feature highly valued in solid-phase peptide synthesis (SPPS). This aligns with the growing focus on peptide-based therapeutics, a hotspot in biopharmaceutical research. Moreover, the sulfonic acid functionality enhances water solubility, addressing a common challenge in drug formulation.

Environmental considerations also play a role in its popularity. As industries shift toward sustainable chemistry, the compound's potential for catalytic applications and renewable material design is being explored. Searches related to "eco-friendly sulfonic acid derivatives" or "Boc-amine reagents for green synthesis" reflect this trend. The balance between reactivity and stability makes CAS No. 2680669-64-9 a candidate for high-throughput screening platforms.

In analytical chemistry, 8-{(tert-butoxy)carbonylamino}naphthalene-2-sulfonic acid serves as a calibrant or reference standard due to its well-defined structure. Its UV absorption and fluorescence emission properties are leveraged in spectroscopic techniques, answering queries like "How to detect naphthalene sulfonates?" or "What are the spectral characteristics of Boc-protected sulfonic acids?" These applications underscore its cross-disciplinary relevance.

Looking ahead, the integration of computational chemistry tools to predict the behavior of 8-{(tert-butoxy)carbonylamino}naphthalene-2-sulfonic acid in complex systems is gaining traction. Researchers are combining molecular docking studies with experimental data to unlock new functionalities. Whether for organic electronics or targeted drug delivery, this compound continues to inspire innovation across scientific domains.

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